(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid
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Overview
Description
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an oxobutenoic acid moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid typically involves the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the introduction of a carbamoyl group to a phenyl ring. This can be achieved through the reaction of aniline with phosgene or a similar reagent to form the corresponding carbamoyl chloride, which is then reacted with ammonia to yield the carbamoylphenyl intermediate.
Coupling with Oxobutenoic Acid: The carbamoylphenyl intermediate is then coupled with oxobutenoic acid under appropriate conditions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways such as oxidative stress response or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-3-Carbamoylphenylalanine: An amino acid derivative with a similar carbamoylphenyl structure.
Fmoc-D-3-carbamoylphenylalanine: A protected amino acid used in peptide synthesis.
(2R)-2-amino-2-(3-carbamoylphenyl)acetic acid: Another amino acid derivative with a carbamoylphenyl group.
Uniqueness
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is unique due to its specific oxobutenoic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
1394131-74-8 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4- |
InChI Key |
GNFSYBNDPOBXLJ-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N |
Origin of Product |
United States |
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